JNK-IN-13

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

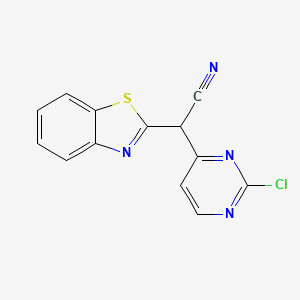

2-(1,3-benzothiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4S/c14-13-16-6-5-9(18-13)8(7-15)12-17-10-3-1-2-4-11(10)19-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMKLKBODZHJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNK-IN-13: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JNK-IN-13, a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs). The document covers the core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of JNK isoforms, with reported IC50 values of 500 nM for JNK2 and 290 nM for JNK3[1][2][3][4][5][6]. While direct experimental evidence for the covalent binding of this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized covalent JNK inhibitors, such as JNK-IN-8, strongly suggests a similar mechanism. These inhibitors function by forming a covalent bond with a conserved, non-catalytic cysteine residue located in the ATP-binding pocket of the JNK enzymes (Cys154 in JNK3)[1][7].

This covalent interaction is typically achieved through a reactive electrophilic group, often an acrylamide moiety, on the inhibitor molecule. The formation of this irreversible bond leads to the inactivation of the kinase, thereby blocking downstream signaling pathways. This targeted covalent inhibition strategy can offer high potency and prolonged duration of action.

The JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. They are activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock. The JNK signaling cascade plays a critical role in regulating various cellular processes, such as proliferation, apoptosis, and inflammation.

The activation of JNKs is mediated through a three-tiered kinase cascade. Upstream MAP kinase kinase kinases (MAP3Ks) phosphorylate and activate MAP kinase kinases (MKK4 and MKK7), which in turn dually phosphorylate JNKs on conserved threonine and tyrosine residues within their activation loop. Once activated, JNKs translocate to the nucleus and phosphorylate a range of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. The phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of genes involved in the cellular response to stress.

Quantitative Data

While extensive quantitative data specifically for this compound is limited in publicly accessible databases, the following table summarizes the available information.

| Parameter | JNK1 | JNK2 | JNK3 | Reference(s) |

| IC50 (nM) | - | 500 | 290 | [1][2][3][4][5][6] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize JNK inhibitors. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity and inhibitor potency in a high-throughput format.

Principle: This assay measures the phosphorylation of a substrate peptide by the JNK enzyme. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by JNK, the binding of the antibody to the phosphorylated peptide brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

Materials:

-

Recombinant human JNK2 or JNK3 enzyme

-

Biotinylated substrate peptide (e.g., biotin-c-Jun)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds)

-

TR-FRET detection reagents: Eu-labeled anti-phospho-c-Jun antibody and streptavidin-allophycocyanin (SA-APC)

-

Stop/detection buffer (e.g., 20 mM HEPES pH 7.5, 20 mM EDTA, 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of JNK enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near the Km for the specific JNK isoform.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the stop/detection buffer containing the TR-FRET detection reagents.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the data against the inhibitor concentration to determine the IC50 value.

Cellular Assay: Inhibition of c-Jun Phosphorylation (Western Blot)

This assay assesses the ability of this compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, c-Jun.

Principle: Cells are stimulated with an agent that activates the JNK pathway (e.g., anisomycin or UV radiation) in the presence or absence of the JNK inhibitor. Cell lysates are then prepared, and the levels of phosphorylated c-Jun (at Ser63/73) and total c-Jun are detected by western blotting using specific antibodies.

Materials:

-

Cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

JNK pathway activator (e.g., Anisomycin)

-

This compound

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a JNK activator (e.g., 10 µg/mL anisomycin for 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control protein.

Mandatory Visualizations

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for the screening and characterization of a novel kinase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | JNK抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

The Enigmatic JNK Inhibitor: Unraveling the Data on JNK-IN-13

For Immediate Release

Despite its commercial availability and noted potency, a comprehensive scientific dossier detailing the discovery, synthesis, and full biological characterization of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-13, remains conspicuously absent from the public scientific literature. This lack of a primary research publication presents a significant challenge for researchers, scientists, and drug development professionals seeking to build upon its potential.

This compound is commercially cataloged as a potent and selective inhibitor of JNK isoforms, with reported IC50 values of 500 nM and 290 nM for JNK2 and JNK3, respectively[1]. Its chemical formula is C13H7ClN4S with a molecular weight of 286.74 g/mol , and it is identified by the CAS number 345986-38-1[1]. While this basic information is available through various chemical suppliers, the crucial details regarding its origins and development are not readily accessible.

This in-depth technical guide aims to consolidate the available information on this compound and provide a framework for its potential application, while highlighting the existing knowledge gaps.

Core Properties of this compound

Based on the limited data from chemical vendors, the core inhibitory profile of this compound can be summarized as follows:

| Target | IC50 (nM) |

| JNK2 | 500[1] |

| JNK3 | 290[1] |

Table 1: Reported Inhibitory Potency of this compound.

The data indicates that this compound exhibits sub-micromolar potency against JNK2 and JNK3, with a slight preference for JNK3. However, without a comprehensive kinase selectivity profile, its specificity against other kinases, including JNK1 and other members of the MAPK family, remains unknown.

The JNK Signaling Pathway: A Primer

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a critical regulator of a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. The JNK signaling cascade is typically initiated by exposure to environmental stresses, such as inflammatory cytokines (e.g., TNF-α, IL-1), ultraviolet radiation, and oxidative stress.

A simplified representation of the canonical JNK signaling pathway is depicted below.

Hypothetical Experimental Workflow for this compound Characterization

In the absence of a published methodology for this compound, a standard experimental workflow for characterizing a novel kinase inhibitor can be proposed. This workflow would be essential to fully understand its biological activity and potential for further development.

Detailed Methodologies: A Call for Transparency

A significant hurdle in utilizing this compound for research is the absence of detailed experimental protocols. To facilitate future studies, this section outlines the standard methodologies that would be necessary for a thorough characterization.

Biochemical Kinase Inhibition Assay

-

Objective: To determine the in vitro potency of this compound against purified JNK isoforms.

-

Principle: A typical assay would involve incubating the recombinant JNK enzyme with a known substrate (e.g., a peptide derived from c-Jun) and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation would then be quantified.

-

Detection Methods:

-

Radiometric Assay: Utilizes [γ-³²P]ATP, where the incorporation of the radiolabel into the substrate is measured.

-

Luminescence-Based Assay: Measures the amount of ATP remaining after the kinase reaction.

-

Fluorescence-Based Assay: Employs a phosphospecific antibody that binds to the phosphorylated substrate, generating a fluorescent signal.

-

Cellular Assay for JNK Inhibition

-

Objective: To assess the ability of this compound to inhibit JNK activity within a cellular context.

-

Principle: Cells are pre-treated with this compound and then stimulated with a JNK activator (e.g., anisomycin, UV-C radiation). The phosphorylation of a direct JNK substrate, such as c-Jun at Ser63/73, is then measured.

-

Detection Methods:

-

Western Blotting: Cell lysates are separated by SDS-PAGE, and phosphorylated c-Jun is detected using a specific antibody.

-

ELISA: A quantitative method to measure the levels of phosphorylated c-Jun in cell lysates.

-

High-Content Imaging: Utilizes immunofluorescence to visualize and quantify the levels of phosphorylated c-Jun within individual cells.

-

Future Directions and the Need for Primary Data

The development of potent and selective JNK inhibitors is of significant interest for therapeutic intervention in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. While this compound shows promise based on its reported potency, the lack of a comprehensive dataset severely limits its utility and the ability of the scientific community to validate and expand upon these findings.

The publication of the primary research that led to the discovery and development of this compound is crucial. Such a publication would not only provide the necessary experimental details for reproducibility but also offer insights into the structure-activity relationship (SAR) of its chemical scaffold, potentially guiding the design of next-generation JNK inhibitors. Until such information becomes publicly available, this compound will remain a tool with unrealized potential, its full story waiting to be told.

References

The Selectivity Profile of JNK-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-13 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes including stress responses, apoptosis, inflammation, and cell differentiation. As members of the mitogen-activated protein kinase (MAPK) family, JNKs are attractive therapeutic targets for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This technical guide provides a detailed overview of the selectivity profile of this compound, outlines the experimental methodologies used to characterize its activity, and visualizes the relevant signaling pathways and experimental workflows.

While this compound has been identified as a potent inhibitor of JNK isoforms, a comprehensive public-domain kinome-wide selectivity profile is not currently available. This guide will present the known inhibitory activity of this compound and detail the standard experimental procedures used to generate a complete selectivity profile for a kinase inhibitor.

Selectivity Profile of this compound

This compound has demonstrated potent inhibitory activity against JNK isoforms 2 and 3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| JNK2 | 500 |

| JNK3 | 290 |

Table 1: Biochemical IC50 values for this compound against JNK2 and JNK3.

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for its development as a research tool or therapeutic agent. This is typically achieved through screening against a large panel of kinases, often referred to as a "kinome scan." Such a screening would reveal the potency of this compound against other kinases and identify potential off-target effects. In the absence of specific kinome scan data for this compound, researchers should exercise caution and consider performing broader selectivity profiling to fully characterize its activity in their systems of interest.

JNK Signaling Pathway

The JNK signaling pathway is a multi-tiered cascade that relays extracellular and intracellular stress signals to elicit a cellular response. The pathway is initiated by the activation of upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks), which in turn phosphorylate and activate MAP2Ks (MKK4 and MKK7). These dual-specificity kinases then phosphorylate and activate JNKs on threonine and tyrosine residues within their activation loop. Activated JNKs can then translocate to the nucleus to phosphorylate a variety of transcription factors, most notably c-Jun, leading to changes in gene expression.

Experimental Protocols

The characterization of a kinase inhibitor's selectivity profile involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Generic TR-FRET Protocol)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.

Objective: To determine the IC50 value of this compound against a specific JNK isoform.

Materials:

-

Recombinant human JNK enzyme (e.g., JNK1, JNK2, or JNK3)

-

Lanthanide-labeled anti-tag antibody (e.g., anti-GST, anti-His)

-

Fluorescently labeled substrate peptide (e.g., a c-Jun or ATF2-derived peptide)

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop buffer (e.g., 10 mM EDTA in assay buffer)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the JNK enzyme and the substrate peptide.

-

Add the diluted this compound or vehicle (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop buffer containing the lanthanide-labeled antibody.

-

Incubate for a further period to allow for antibody binding (e.g., 60 minutes).

-

Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., donor and acceptor emission).

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Assay for JNK Inhibition (Western Blot for phospho-c-Jun)

This assay measures the ability of this compound to inhibit JNK activity within a cellular context by assessing the phosphorylation of its direct substrate, c-Jun.

Objective: To determine the cellular potency of this compound.

Materials:

-

Cell line expressing JNK (e.g., HeLa, HEK293)

-

JNK activator (e.g., Anisomycin, UV-C radiation)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes with anisomycin).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities for phospho-c-Jun and total c-Jun, normalize to the loading control, and calculate the percentage of inhibition to determine the cellular EC50.

Conclusion

This compound is a valuable research tool for investigating the roles of JNK2 and JNK3 in cellular signaling. Its potency and selectivity for these isoforms make it a useful pharmacological probe. However, for a comprehensive understanding of its effects in any biological system, it is highly recommended that researchers perform broad kinase selectivity profiling to fully characterize its on- and off-target activities. The methodologies provided in this guide offer a framework for such a characterization, enabling rigorous and reproducible research into the complex biology of JNK signaling.

The Role of the JNK Pathway in Alzheimer's Disease: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of cellular stress, is increasingly implicated in the pathogenesis of Alzheimer's disease (AD). Aberrant activation of JNK, particularly the brain-specific JNK3 isoform, is a key event linking the principal pathological hallmarks of AD—amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau—to synaptic dysfunction and neuronal apoptosis. This technical guide provides an in-depth overview of the JNK pathway in AD, presenting quantitative data on its dysregulation, detailed experimental protocols for its study, and visual representations of the core signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in AD diagnostics and the development of novel therapeutic strategies targeting JNK.

The JNK Signaling Pathway in Alzheimer's Disease

The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade. In the context of Alzheimer's disease, a variety of cellular stressors, most notably the accumulation of Aβ oligomers, trigger a phosphorylation cascade that leads to the activation of JNK.[1][2] Once activated, JNK phosphorylates a range of downstream targets, contributing to both the progression of Aβ and tau pathologies, as well as mediating synaptic toxicity and neuronal cell death.[1][2] The brain-specific isoform, JNK3, is of particular interest due to its central role in proapoptotic mechanisms within neurons.

Activated JNK has been shown to phosphorylate the amyloid precursor protein (APP), promoting its amyloidogenic cleavage and thereby increasing the production of Aβ peptides, creating a detrimental feedback loop.[2][3] Furthermore, JNK directly phosphorylates tau protein at several sites that are found to be hyperphosphorylated in the paired helical filaments that constitute NFTs.[2][4] This hyperphosphorylation leads to the dissociation of tau from microtubules, destabilizing the neuronal cytoskeleton and contributing to synaptic dysfunction and neurodegeneration.[2]

The downstream effects of JNK activation also include the phosphorylation of transcription factors such as c-Jun. This leads to the expression of pro-apoptotic genes, ultimately culminating in neuronal cell death, a key feature of the profound brain atrophy observed in AD.[1][2]

Quantitative Data on JNK Pathway Dysregulation

The activation of the JNK pathway is a quantifiable event in both human AD brains and in animal models of the disease. The following tables summarize key quantitative findings from the literature.

Table 1: Activated JNK (p-JNK) Levels in Alzheimer's Disease

| Comparison Group | Brain Region | Fold Change / % Increase in p-JNK | Model System | Reference |

| AD Patients vs. Controls | Frontal Cortex (BA10) | Significantly Increased | Human Postmortem Tissue | [1][4] |

| AD Patients vs. Controls | Frontal Cortex | +182% | Human Postmortem Tissue | [5][6] |

| Tg2576 Mice vs. Wild-Type | Frontal Cortex (9 months) | Significantly Increased | Mouse Model | [1][4] |

| Tg2576 Mice vs. Wild-Type | Frontal Cortex (16 months) | Significantly Increased (higher than at 9 months) | Mouse Model | [1][4] |

| Tg2576/PS1P264L Mice vs. Wild-Type | Cortex (7 months) | ~8-fold increase in active MKK4 | Mouse Model | [7] |

| Tg2576/PS1P264L Mice vs. Wild-Type | Cortex (12 months) | ~6-fold increase in active MKK4 | Mouse Model | [7] |

Table 2: Effect of JNK Inhibitors on Tau Phosphorylation

| JNK Inhibitor | Concentration | Tau Phosphorylation Site | % Reduction in Phosphorylation (relative to vehicle) | Cell Line | Reference |

| SP600125 | 1 µM | Thr181 | 28% | SH-SY5Y-TMHT441 | [8] |

| SP600125 | 1 µM | Thr231 | 30% | SH-SY5Y-TMHT441 | [8] |

| SP600125 | 1 µM | Ser396 | 38% | SH-SY5Y-TMHT441 | [8] |

| SP600125 | 50 µM | Thr181 | Strong Decrease | SH-SY5Y-TMHT441 | [8] |

| SP600125 | 50 µM | Thr231 | Strong Decrease | SH-SY5Y-TMHT441 | [8] |

| SP600125 | 50 µM | Ser396 | ~50% | SH-SY5Y-TMHT441 | [8] |

| D-JNKI-1 | 50 µM | p-tau (AT8 epitope) | 50% | Human AD Fibroblasts | [9] |

| D-JNKI-1 | 50 µM | p-tau (S422 epitope) | 38% | Human AD Fibroblasts | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the JNK pathway in the context of Alzheimer's disease.

Western Blot Analysis of Phosphorylated JNK (p-JNK) in Brain Tissue

This protocol is adapted from established methods for detecting phosphorylated proteins in brain homogenates.[4][10]

1. Sample Preparation:

-

Homogenize frozen brain tissue (e.g., frontal cortex) on ice in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 13,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a Bradford or BCA protein assay.

2. SDS-PAGE and Electrotransfer:

-

Denature 10-20 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the protein lysates on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% bovine serum albumin (BSA).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated JNK (p-JNK) (e.g., anti-phospho-JNK (Thr183/Tyr185)) diluted in TBST with 5% BSA.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in TBST with 5% BSA.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total JNK and a loading control protein such as β-actin.

-

Quantify band intensities using densitometry software. The level of JNK activation is typically represented as the ratio of p-JNK to total JNK.

Immunohistochemistry for p-JNK in Alzheimer's Brain Sections

This protocol allows for the visualization of p-JNK localization within the cellular and pathological structures of the brain.[4][6]

1. Tissue Preparation:

-

Fix brain hemispheres by immersion in 4% paraformaldehyde for 24 hours, followed by cryoprotection in a 30% sucrose solution.

-

Cut the brain into 40 µm thick sections using a freezing microtome.

2. Staining Procedure:

-

Wash free-floating sections three times in phosphate-buffered saline (PBS).

-

Perform antigen retrieval if required by the antibody manufacturer's protocol.

-

Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal serum) for 1-2 hours.

-

Incubate the sections overnight at 4°C with the primary antibody for p-JNK diluted in blocking solution.

-

Wash the sections three times in PBS.

-

Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash the sections and then incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

-

Develop the color reaction using a diaminobenzidine (DAB) substrate.

3. Imaging and Analysis:

-

Mount the stained sections on glass slides, dehydrate, and coverslip.

-

Image the sections using a light microscope. Co-localization with pathological markers like Aβ plaques or NFTs can be assessed by double-labeling immunofluorescence.

JNK Kinase Assay

This assay directly measures the enzymatic activity of JNK immunoprecipitated from a sample.[11]

1. Immunoprecipitation of JNK:

-

Lyse cells or tissue and pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with an anti-JNK antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-JNK complex.

-

Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.

2. Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing a JNK substrate (e.g., recombinant c-Jun or ATF2) and ATP (for non-radioactive assays, use unlabeled ATP; for radioactive assays, use [γ-³²P]ATP).

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS sample buffer.

3. Detection of Substrate Phosphorylation:

-

Boil the samples and separate the proteins by SDS-PAGE.

-

For non-radioactive assays: Transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun or anti-phospho-ATF2).

-

For radioactive assays: Expose the gel to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a JNK inhibitor in a transgenic mouse model of Alzheimer's disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. jnk-activation-in-alzheimer-s-disease-is-driven-by-amyloid-and-is-associated-with-tau-pathology - Ask this paper | Bohrium [bohrium.com]

- 4. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased levels of cerebrospinal fluid JNK3 associated with amyloid pathology: links to cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jneurosci.org [jneurosci.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Western blot in homogenised mouse brain samples [protocols.io]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

JNK-IN-13 and Other Pan-JNK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of JNK-IN-13 with other common pan-JNK (c-Jun N-terminal Kinase) inhibitors. It includes a summary of quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of key biological and experimental pathways to support research and development efforts in this domain.

Introduction to JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) group.[] The JNK signaling pathway is activated by a wide array of stress stimuli, including inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[] Once activated, this cascade plays a pivotal role in regulating critical cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation.[3]

There are three primary JNK genes (JNK1, JNK2, and JNK3), which through alternative splicing, produce at least ten different protein isoforms. JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 expression is predominantly localized to the brain, heart, and testes.[4] Given their central role in stress response and disease pathology, JNKs have become attractive therapeutic targets for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer.[] Pan-JNK inhibitors, which target all JNK isoforms, are valuable tools for studying the overall role of the JNK pathway and have been explored as potential therapeutic agents.

Quantitative Data Comparison of JNK Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound and other well-characterized pan-JNK inhibitors.

Biochemical Potency (IC₅₀/Kᵢ)

This table presents the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) of various inhibitors against the three main JNK isoforms in cell-free biochemical assays. Lower values indicate higher potency.

| Inhibitor | Type | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Reference |

| This compound | Reversible, ATP-Competitive | Not Reported | 500 | 290 | [5][6] |

| SP600125 | Reversible, ATP-Competitive | 40 | 40 | 90 | [7] |

| AS601245 | Reversible, ATP-Competitive | 150 | 220 | 70 | [8][9] |

| CC-401 | Reversible, ATP-Competitive | 25-50 (Kᵢ) | 25-50 (Kᵢ) | 25-50 (Kᵢ) | [10] |

| JNK-IN-8 | Covalent, ATP-Competitive | 4.7 (cellular IC₅₀) | 18.7 (cellular IC₅₀) | 1.0 (cellular IC₅₀) |

Note: this compound is characterized as a potent inhibitor of JNK2 and JNK3. Its activity against JNK1 is not specified in available literature, making its classification as a true pan-JNK inhibitor uncertain.

Selectivity Profile

Selectivity is a critical parameter for a chemical probe or therapeutic candidate. High selectivity minimizes off-target effects.

| Inhibitor | Selectivity Notes |

| This compound | Described as a "selective" JNK inhibitor, but a broad kinase selectivity profile is not publicly available.[5] |

| SP600125 | Known to have off-target activity. It shows >10-fold selectivity against MKK4 and >25-fold against MKK3, MKK6, and PKCα, but also inhibits other kinases like Aurora kinase A (IC₅₀ = 60 nM) and FLT3 (IC₅₀ = 90 nM). |

| AS601245 | Exhibits 10- to 20-fold selectivity over c-src and CDK2, and over 50-fold selectivity against a range of other serine/threonine and tyrosine kinases.[8] |

| CC-401 | Displays at least 40-fold selectivity for JNK isoforms over other related kinases such as p38, ERK, and IKK2.[10] |

| JNK-IN-8 | Profiled against a large kinase panel, demonstrating high specificity for JNK isoforms.[9] |

Signaling and Experimental Pathway Diagrams

Visualizations of the JNK signaling pathway and common experimental workflows are provided below using the DOT language for Graphviz.

JNK Signaling Pathway

The JNK pathway is a three-tiered kinase cascade involving a MAPKKK, a MAPKK, and the terminal MAPK (JNK).

Mechanism of ATP-Competitive JNK Inhibition

Most small-molecule JNK inhibitors, including those profiled here, function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.

References

- 3. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Functional Contrariety of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | JNK抑制剂 | MCE [medchemexpress.cn]

- 7. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the c-Jun N-terminal Kinase (JNK) Family

An In-depth Technical Guide to the Biological Functions of JNK Isoforms

Audience: Researchers, scientists, and drug development professionals.

The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are a critical subfamily of the mitogen-activated protein kinase (MAPK) family.[1] These serine/threonine protein kinases are evolutionarily conserved and serve as pivotal integrators of intracellular signaling pathways, translating a wide array of extracellular stimuli into specific cellular responses.[2][3][4] JNKs are activated by various stress signals, including inflammatory cytokines (e.g., TNF-α, IL-1), ultraviolet irradiation, heat shock, osmotic stress, and genotoxic agents.[2][5][6] Their activation orchestrates a multitude of physiological and pathological processes, such as cell proliferation, differentiation, migration, inflammation, and programmed cell death (apoptosis).[7][8]

In mammals, the JNK family is encoded by three distinct genes: MAPK8 (JNK1), MAPK9 (JNK2), and MAPK10 (JNK3).[2][9] Alternative splicing of the primary transcripts from these genes gives rise to at least ten different protein isoforms, which adds a significant layer of complexity to their biological functions.[1][10] While JNK1 and JNK2 are ubiquitously expressed across various tissues, JNK3 expression is more restricted, found predominantly in the brain, heart, and testes.[1][11][12] This differential expression, combined with isoform-specific substrate binding and signaling complex formation, results in distinct and sometimes opposing roles for each JNK isoform, making them attractive but challenging targets for therapeutic intervention.[13]

This guide provides a comprehensive technical overview of the core biological functions of JNK isoforms, focusing on their signaling mechanisms, roles in key cellular processes, and the experimental methodologies used for their study.

The JNK Signaling Cascade

The activation of JNKs is governed by a canonical three-tiered kinase cascade. This signaling module allows for the amplification and integration of upstream signals, leading to a robust and specific cellular response. The cascade consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK).[5][14]

-

Upstream Stimuli and MAP3K Activation : A diverse range of stress and cytokine signals activate various MAP3Ks (e.g., MEKK1-4, ASK1, TAK1).[14]

-

MAP2K Phosphorylation : The activated MAP3Ks then phosphorylate and activate the two primary MAP2Ks in the JNK pathway: MKK4 (also known as SEK1) and MKK7.[6][15] While MKK4 can activate both JNKs and p38 MAPKs, MKK7 is highly specific to JNKs.[15]

-

JNK Activation : MKK4 and MKK7 dually phosphorylate JNK proteins on conserved threonine (Thr) and tyrosine (Tyr) residues within a Thr-Pro-Tyr (TPY) motif in the activation loop of the kinase domain.[2][8] This dual phosphorylation is the final step that renders the JNK catalytically active.

-

Downstream Substrate Phosphorylation : Once activated, JNKs can translocate to various cellular compartments, including the nucleus and mitochondria, to phosphorylate a wide range of target proteins.[2][4] These substrates include transcription factors (e.g., c-Jun, ATF2, p53), mitochondrial proteins (e.g., Bcl-2 family members), and cytoskeletal components, thereby executing the final cellular response.[2][16]

Core Biological Functions of JNK Isoforms

While there is significant overlap, gene knockout studies and isoform-specific knockdown experiments have revealed that JNK1, JNK2, and JNK3 possess distinct and sometimes opposing biological functions.[4][13][17]

Role in Apoptosis

The role of JNK signaling in apoptosis is complex and highly context-dependent, with reports describing both pro-apoptotic and anti-apoptotic functions.[8][18]

-

Pro-Apoptotic Functions : JNKs are predominantly viewed as inducers of apoptosis in response to stress.[15][19] This is achieved through two primary mechanisms:

-

Mitochondrial Pathway Regulation : Activated JNKs can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins. JNKs can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, or phosphorylate and activate pro-apoptotic BH3-only proteins such as Bim and Bad, leading to Bax/Bak activation, cytochrome c release, and caspase activation.[15][20]

-

Transcriptional Regulation : In the nucleus, JNKs phosphorylate and activate transcription factors like c-Jun and p53.[2][15] This leads to the increased expression of pro-apoptotic genes, including FasL, Bax, and PUMA.[15][21]

-

-

Anti-Apoptotic Functions : In some contexts, JNK activity can promote cell survival. For instance, JNK1 activation has been shown to have an early, transient role that prolongs cell survival during apoptosis, while sustained activation is required for cell death.[22] Furthermore, fibroblasts lacking both JNK1 and JNK2 are more sensitive to TNFα-induced apoptosis, indicating a pro-survival role in that context.[8]

-

Isoform-Specific Roles :

-

JNK1 : Generally considered pro-apoptotic. Studies on colon cancer cells have shown that long isoforms of JNK1 (JNK1α2/β2) promote TRAIL-induced apoptosis, whereas the short isoform (JNK1α1) transmits an anti-apoptotic signal.[23][24]

-

JNK2 : The role of JNK2 in apoptosis is more ambiguous and may be cell-type specific.

-

JNK3 : JNK3 is a key mediator of neuronal apoptosis. Its targeted deletion in mice provides significant protection from excitotoxic and ischemic brain injury, implicating it as a crucial player in neurodegeneration.[19][21][25]

-

Role in Cell Proliferation and Differentiation

JNK1 and JNK2 often exert opposing effects on cell proliferation, primarily through their differential regulation of the transcription factor c-Jun, a key component of the AP-1 complex required for cell cycle progression.[17][18]

-

JNK1 as a Pro-Proliferative Kinase : JNK1 is the major kinase that phosphorylates and stabilizes c-Jun following mitogenic stimulation.[17] Consequently, fibroblasts lacking JNK1 (Jnk1-/-) exhibit reduced c-Jun phosphorylation and stability, leading to a delayed entry into the S phase of the cell cycle.[17]

-

JNK2 as a Negative Regulator of Proliferation : In contrast, JNK2 appears to inhibit proliferation. In unstimulated cells, JNK2 preferentially binds to c-Jun, promoting its degradation.[17][18] As a result, Jnk2-/- fibroblasts show elevated c-Jun levels and enter the S phase more rapidly than wild-type cells.[17] This suggests JNK2 acts as a suppressor of proliferation in this context.

-

Role in Differentiation : JNK signaling is also integral to cell differentiation. In T-cells, both JNK1 and JNK2 are required for the polarized differentiation of T-helper cells into Th1 cells.[26][7] JNK1 is also involved in regulating neurite elongation in cortical neurons through phosphorylation of STMN2.[26]

Role in Inflammation and Immune Response

JNK signaling is a central hub in the inflammatory response, mediating signals from pro-inflammatory cytokines and pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs).[1][6]

-

Cytokine Production : The JNK pathway, particularly through the activation of the AP-1 transcription factor, is critical for the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-2, and IL-6, and chemokines.[2][6]

-

Immune Cell Function : JNKs regulate the maturation and activity of various immune cells. As mentioned, they are crucial for T-cell differentiation.[26][7] In macrophages, JNK signaling promotes M1 differentiation, a pro-inflammatory phenotype.[14]

-

Isoform-Specific Roles in Inflammation :

-

JNK1 : JNK1 has been identified as a critical mediator of joint swelling and destruction in animal models of arthritis.[1] It plays a key role in promoting inflammation in various chronic inflammatory diseases.[27]

-

JNK2 : JNK2 has also been implicated in autoimmune disorders like rheumatoid arthritis.[25] However, in some contexts, JNK1 and JNK2 can play opposing roles. For example, during otitis media, JNK1 deficiency leads to enhanced mucosal thickening and neutrophil recruitment, while JNK2 deficiency results in a delayed response, suggesting JNK1 is pro-inflammatory and JNK2 is initially anti-inflammatory in this setting.[10]

-

Quantitative Analysis of JNK Isoform Activity

Quantifying the distinct roles of JNK isoforms often involves the use of isoform-selective inhibitors or genetic manipulation. The data below, compiled from various studies, illustrates the differential potencies of inhibitors and the quantitative effects of isoform modulation.

Table 1: Isoform-Selective JNK Inhibitors (IC₅₀ Values)

| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Selectivity Profile | Reference |

| SP600125 | 15 | 15 | 9 | Pan-JNK Inhibitor | [28] |

| Compound 26k | >5000 | >5000 | <1 | >500-fold selective for JNK3 over JNK1 | [29] |

| Compound 26n | ~50 | ~50 | <1 | >50-fold selective for JNK3 over JNK1 | [29] |

Note: IC₅₀ values can vary based on assay conditions. SP600125 is a widely used but non-selective JNK inhibitor that also targets other kinases.[28]

Table 2: Quantitative Effects of JNK Isoform Modulation on Cellular Processes

| Cellular Process | Model System | JNK Isoform Modulated | Quantitative Effect | Reference |

| Apoptosis | Colon Cancer Cells (Colo205) | shRNA knockdown of long JNK1 isoforms (JNK1α2/β2) | Reduced TRAIL-induced apoptosis (P < 0.05) | [23] |

| Apoptosis | Colon Cancer Cells (Colo205) | shRNA knockdown of short JNK1 isoform (JNK1α1) | Enhanced TRAIL-induced apoptosis | [23][24] |

| Cell Proliferation | Mouse Embryonic Fibroblasts | JNK1 knockout (Jnk1-/-) | Delayed entry into S-phase | [17] |

| Cell Proliferation | Mouse Embryonic Fibroblasts | JNK2 knockout (Jnk2-/-) | Accelerated entry into S-phase | [17] |

| Neuronal Apoptosis | Mouse model of cerebral ischemia | JNK3 knockout (Jnk3-/-) | Protected mice from brain injury | [21] |

Experimental Protocols for Studying JNK Isoforms

Elucidating the specific functions of JNK isoforms requires precise and robust experimental techniques. Below are detailed methodologies for key experiments commonly cited in JNK research.

Protocol 1: In Vitro Kinase Assay for JNK Activity

This protocol is used to measure the ability of a specific JNK isoform to phosphorylate a known substrate, such as c-Jun, in a controlled, cell-free environment.[30]

Objective: To quantify the catalytic activity of a purified, recombinant JNK isoform.

Materials:

-

Purified recombinant JNK protein (e.g., JNK1, JNK2, or JNK3)

-

Recombinant substrate protein (e.g., GST-c-Jun (1-79))

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT)

-

[γ-³²P]ATP (10 Ci/mmol)

-

Cold ATP (100 µM)

-

SDS-PAGE loading buffer

-

Phosphorimager or scintillation counter

Methodology:

-

Reaction Setup : In a microcentrifuge tube on ice, prepare the kinase reaction mixture. For a 25 µL final volume, combine:

-

5 µL of 5x Kinase Assay Buffer

-

1 µg of GST-c-Jun substrate

-

50-100 ng of purified JNK protein

-

10 µL of [γ-³²P]ATP (mixed with cold ATP to achieve desired specific activity)

-

Nuclease-free water to 25 µL.

-

-

Initiate Reaction : Transfer the tubes to a 30°C water bath to initiate the phosphorylation reaction. Incubate for 20-30 minutes.

-

Terminate Reaction : Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.

-

Protein Separation : Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Detection and Quantification :

-

Dry the gel and expose it to a phosphor screen overnight.

-

Visualize the radiolabeled (phosphorylated) GST-c-Jun band using a phosphorimager.

-

Quantify the band intensity using appropriate software. Alternatively, the phosphorylated protein band can be excised from the gel and radioactivity measured in a scintillation counter.

-

Protocol 2: shRNA-Mediated Knockdown of JNK Isoforms in Cell Culture

This protocol uses lentiviral vectors to deliver short hairpin RNAs (shRNAs) that specifically target the mRNA of a single JNK isoform, leading to its degradation and reduced protein expression. This allows for the study of isoform-specific functions in a cellular context.[28]

Objective: To selectively silence the expression of JNK1 or JNK2 in a mammalian cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Lentiviral shRNA constructs targeting JNK1, JNK2, or a non-targeting control (scramble shRNA).

-

HEK293T cells for virus production.

-

Packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G).

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Target mammalian cell line (e.g., MCF-7).

-

Polybrene (8 µg/mL).

-

Puromycin (for selection).

-

Reagents for Western blotting (primary antibodies for JNK1, JNK2, p-JNK, and a loading control like β-actin).

Methodology:

-

Lentivirus Production :

-

Co-transfect HEK293T cells with the shRNA construct of interest (e.g., shJNK1), psPAX2, and pMD2.G using a suitable transfection reagent.

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cell debris.

-

-

Transduction of Target Cells :

-

Plate the target cells (e.g., MCF-7) to be 50-60% confluent on the day of infection.

-

Replace the medium with fresh medium containing the viral supernatant and Polybrene (8 µg/mL) to enhance transduction efficiency.

-

Incubate for 24 hours.

-

-

Selection of Stable Cells :

-

After 24 hours, replace the virus-containing medium with fresh medium.

-

At 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined concentration.

-

Maintain the cells under selection for 1-2 weeks, replacing the medium every 2-3 days, until non-transduced control cells have died.

-

-

Validation of Knockdown :

-

Expand the stable, puromycin-resistant cell population.

-

Lyse the cells and prepare protein extracts.

-

Perform Western blotting using specific antibodies against JNK1 and JNK2 to confirm selective knockdown of the target isoform. An antibody against total or phosphorylated JNK can also be used.

-

-

Functional Assays : Use the validated knockdown cell lines in downstream functional assays (e.g., proliferation assays, apoptosis assays) to determine the specific role of the silenced JNK isoform.

Conclusion

The c-Jun N-terminal kinases are multifaceted signaling proteins with profound implications for cellular homeostasis and disease. The existence of three distinct genes and multiple splice isoforms creates a complex signaling network where individual JNKs can elicit specific, and at times contradictory, biological outcomes. JNK1 is often associated with pro-proliferative and pro-inflammatory responses, while JNK2 can act as a negative regulator of proliferation. JNK3 holds a specialized and critical role in mediating neuronal apoptosis. This functional divergence underscores the necessity of developing isoform-selective therapeutic strategies. A detailed understanding of the unique functions of each JNK isoform, facilitated by the robust experimental protocols outlined herein, is paramount for drug development professionals aiming to precisely modulate JNK activity in diseases ranging from cancer and inflammation to neurodegeneration.

References

- 1. c-Jun N-Terminal Kinase in Inflammation and Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 3. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]

- 6. Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C-Jun N-terminal kinase (JNK) isoforms play differing roles in otitis media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The isoform-specific functions of the c-Jun N-terminal Kinases (JNKs): differences revealed by gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research [umassmed.edu]

- 15. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Distinct roles for JNK1 and JNK2 in regulating JNK activity and c-Jun-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling [mdpi.com]

- 21. pnas.org [pnas.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Differential activation of JNK1 isoforms by TRAIL receptors modulate apoptosis of colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Differential activation of JNK1 isoforms by TRAIL receptors modulate apoptosis of colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases [mdpi.com]

- 26. sinobiological.com [sinobiological.com]

- 27. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Basis of c-Jun N-terminal Kinase (JNK) Inhibition

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the biochemical and structural basis of inhibiting the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases pivotal in cellular responses to stress. While focusing on the principles of small molecule inhibition, this document uses the potent inhibitor JNK-IN-13 as a reference compound for quantitative analysis and illustrates the structural mechanics of binding through a representative JNK-inhibitor complex.

The JNK Signaling Pathway: A Core Stress Response Axis

The c-Jun N-terminal kinases (JNKs) are critical members of the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a diverse array of stimuli, including inflammatory cytokines, environmental stress (e.g., UV radiation, osmotic shock), and growth factors.[2][3] The JNK signaling cascade is a multi-tiered system involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and finally JNK itself. Upon activation via dual phosphorylation by MKK4 and MKK7, JNKs phosphorylate a range of transcription factors and other proteins, most notably c-Jun, a component of the AP-1 transcription factor complex.[1][4] This signaling cascade plays a crucial role in regulating fundamental cellular processes such as proliferation, apoptosis, differentiation, and inflammation.[1][3]

There are three main JNK genes—Jnk1, Jnk2, and Jnk3—which produce at least ten different protein isoforms through alternative splicing.[1] JNK1 and JNK2 are expressed ubiquitously, whereas JNK3 expression is primarily restricted to the brain, heart, and testes.[1] This differential expression and the distinct roles of each isoform in various pathologies make the development of isoform-selective inhibitors a key goal in therapeutic design.[5]

Quantitative Analysis of this compound Inhibition

This compound is a potent and selective inhibitor of c-Jun N-terminal kinases. Biochemical assays are employed to determine the potency of such inhibitors, typically reported as the half-maximal inhibitory concentration (IC50). The available data for this compound demonstrates its efficacy against JNK2 and JNK3 isoforms.

| Inhibitor | Target Kinase | IC50 (nM) | Data Source |

| This compound | JNK2 | 500 | MedchemExpress[6] |

| JNK3 | 290 | MedchemExpress[6] | |

| JNK1 | Not Reported | - |

Table 1: In vitro inhibitory potency of this compound against JNK isoforms. Note: This data is sourced from a chemical vendor and should be confirmed with primary literature.

Structural Basis of JNK Inhibition: A Representative Model

As of this writing, a public crystal structure of a JNK protein in complex with this compound is not available. To understand the principles of inhibition, we can analyze the binding mode of a representative, well-characterized inhibitor. The vast majority of JNK inhibitors are ATP-competitive, binding in the deep cleft located between the N-terminal and C-terminal lobes of the kinase domain.

A compelling example is the covalent inhibitor JNK-IN-7 , whose binding mode to JNK3 has been elucidated by X-ray crystallography.[4] This inhibitor exemplifies the key interactions that underpin high-affinity binding and selectivity.

-

Hinge Region Interaction: The aminopyrimidine motif of the inhibitor forms crucial hydrogen bonds with the backbone of the "hinge" residue Met-149. This interaction is a hallmark of many kinase inhibitors and anchors the molecule in the ATP-binding pocket.[4]

-

Hydrophobic Pockets: The inhibitor extends into nearby hydrophobic regions, forming favorable van der Waals contacts that contribute significantly to binding affinity.

-

Covalent Modification: JNK-IN-7 is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue (Cys-154 in JNK3) located near the ATP-binding site.[4] This covalent linkage results in prolonged and potent inhibition.

While this compound is not reported to be a covalent inhibitor, its mechanism likely relies on optimizing similar non-covalent interactions within the ATP-binding site to achieve its potency.

Experimental Protocols

The characterization of a kinase inhibitor like this compound involves a suite of biochemical and cell-based assays, followed by structural studies.

This protocol outlines a generalized, non-radioactive method for determining the IC50 value of an inhibitor against a JNK isoform.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.

-

Prepare a solution of recombinant human JNK enzyme (e.g., JNK1, JNK2, or JNK3) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution containing the kinase substrate (e.g., a biotinylated peptide derived from c-Jun) and ATP at a concentration near the Km for the specific JNK isoform.

-

-

Assay Execution:

-

To the wells of a low-volume 384-well microplate, add 2.5 µL of the serially diluted inhibitor. Include positive (no enzyme) and negative (DMSO vehicle) controls.

-

Add 5 µL of the JNK enzyme solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution. The final volume is 10 µL.

-

Incubate the plate at room temperature (or 30°C) for 60 minutes.

-

-

Detection:

-

Terminate the reaction by adding 10 µL of a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and a detection reagent, such as a Europium-labeled anti-phospho-substrate antibody.

-

Incubate for an additional 30-60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a suitable plate reader (e.g., measuring Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

This protocol measures the ability of an inhibitor to block the phosphorylation of endogenous c-Jun in cells stimulated to activate the JNK pathway.

Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HeLa or HEK293) in appropriate media.

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat the cells with a serial dilution of this compound for 1-2 hours. Include a DMSO vehicle control.

-

-

JNK Pathway Stimulation:

-

Induce JNK pathway activation by treating cells with a potent stimulus, such as Anisomycin (10 µg/mL) or UV radiation, for 30-60 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Normalize protein lysates and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-c-Jun (Ser73) and total c-Jun.

-

Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun.

-

This protocol provides a general framework for obtaining crystals of a JNK kinase domain for structural studies, a necessary step to determine the binding mode of a novel inhibitor.

Methodology:

-

Protein Expression and Purification:

-

Express the human JNK kinase domain (e.g., JNK3 residues 39-402) in E. coli.

-

Purify the protein to >95% homogeneity using a series of chromatography steps (e.g., Ni-NTA affinity, ion exchange, and size-exclusion chromatography).

-

Concentrate the final protein sample to 5-10 mg/mL in a low-salt buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 5 mM DTT).

-

-

Complex Formation (Optional but Recommended):

-

To obtain a structure with an inhibitor, incubate the purified JNK protein with a 3- to 5-fold molar excess of the inhibitor (e.g., this compound) for 1-2 hours on ice prior to setting up crystallization trials.

-

-

Crystallization Screening:

-

Use the sitting-drop or hanging-drop vapor diffusion method.

-

In a 96-well plate, mix 1 µL of the protein (or protein-inhibitor complex) solution with 1 µL of reservoir solution from a commercially available sparse-matrix screen (e.g., Hampton Research Crystal Screen).

-

Equilibrate the drop against 100 µL of the reservoir solution at a constant temperature (e.g., 20°C).

-

Monitor the drops for crystal growth over several days to weeks.

-

-

Crystal Optimization and Harvesting:

-

Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration (e.g., PEG 3350), and salt concentration.

-

Harvest the best-diffracting crystals using a cryo-loop and flash-cool them in liquid nitrogen after briefly soaking them in a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation.

-

Store crystals in liquid nitrogen until data collection at a synchrotron X-ray source.

-

References

- 1. The Functional Contrariety of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNK Signaling in Stem Cell Self-Renewal and Differentiation [mdpi.com]

- 3. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The JNK Signaling Cascade: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are a critical family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) superfamily.[1][2][3] Activated in response to a wide array of environmental stresses and cellular stimuli—including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and oxidative stress—the JNK signaling pathway plays a pivotal role in regulating diverse cellular processes.[4][5] These processes range from inflammation, cell proliferation, and differentiation to programmed cell death (apoptosis).[6][7] Given its central role in determining cell fate, dysregulation of the JNK cascade is implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders, inflammatory conditions, diabetes, and cancer.[4][7] This makes the JNK pathway a highly attractive target for therapeutic intervention.

This technical guide provides an in-depth exploration of the core JNK signaling cascade, its downstream effectors, and its role in cellular outcomes. It is designed for researchers, scientists, and drug development professionals, offering quantitative data on pathway modulation, detailed experimental protocols for its study, and visual diagrams to clarify the complex molecular interactions.

The Core JNK Signaling Cascade

The JNK pathway is classically organized as a three-tiered protein kinase module that relays extracellular signals to intracellular targets. This architecture allows for significant signal amplification and integration from multiple upstream inputs.

Upstream Activators and Receptors

A vast number of stimuli can initiate JNK signaling. These are often detected by cell surface receptors like Tumor Necrosis Factor (TNF) receptors and Toll-like receptors, or by cellular sensors that detect physical and chemical stress such as osmotic shock or DNA damage.[8] These initial signals are transmitted to small GTPases of the Rho family, including Cdc42 and Rac, which act as key molecular switches to activate the first tier of the kinase cascade.[5][6]

The Three-Tiered Kinase Module

-

MAPK Kinase Kinases (MAP3Ks): At the apex of the cascade are the MAP3Ks (or MEKKs). At least 14 different MAP3Ks have been identified that can activate the JNK pathway, providing enormous complexity and allowing for stimulus-specific responses.[4] Key members include the Mixed Lineage Kinases (MLKs), Apoptosis Signal-regulating Kinase 1 (ASK1), and TGF-β Activated Kinase 1 (TAK1).[8] These kinases are activated by upstream signals, often involving dimerization and autophosphorylation.[9]

-

MAPK Kinases (MAP2Ks): The activated MAP3Ks then phosphorylate and activate the second-tier kinases, the MAP2Ks (or MKKs). The JNK pathway is primarily served by two specific MAP2Ks: MKK4 and MKK7.[10][11] While both can activate JNK, they exhibit different biochemical properties and can act synergistically.[10][12] MKK4 is capable of activating both JNK and the related p38 MAPK, whereas MKK7 is a specific activator of JNK.[10][13]

-

c-Jun N-terminal Kinases (JNKs): At the final tier are the JNKs themselves. In mammals, three genes encode for JNK proteins: Jnk1, Jnk2, and Jnk3.[3] Alternative splicing results in at least ten different protein isoforms.[14] JNK1 and JNK2 are ubiquitously expressed, while JNK3 expression is largely restricted to the brain, heart, and testes.[3][14] MKK4 and MKK7 activate JNKs through dual phosphorylation on conserved threonine and tyrosine residues within a Thr-Pro-Tyr (TPY) motif in the kinase's activation loop.[4][6]

Role of Scaffold Proteins

The specificity and efficiency of the JNK signaling cascade are greatly enhanced by scaffold proteins. These proteins act as molecular platforms, binding multiple components of the kinase module (e.g., a MAP3K, a MAP2K, and a JNK) into a single functional complex.[15][16] This co-localization prevents unwanted cross-talk with other signaling pathways and facilitates rapid, sequential phosphorylation. The most well-characterized family of JNK scaffold proteins are the JNK-Interacting Proteins (JIPs), which include JIP1, JIP2, and JIP3.[1][15] For instance, JIP1 can simultaneously bind members of the MLK family (a MAP3K), MKK7 (a MAP2K), and JNK, thereby creating a dedicated signaling module.[1][17]

Downstream Targets and Cellular Outcomes

Once activated, JNKs phosphorylate a multitude of protein substrates located in the nucleus, cytoplasm, and mitochondria, thereby orchestrating a complex cellular response. The duration and magnitude of JNK activation are critical determinants of the ultimate cell fate, with transient activation often linked to cell survival and proliferation, while sustained activation is a potent trigger for apoptosis.

Nuclear Targets and Transcriptional Regulation

A primary function of activated JNK is to translocate to the nucleus and regulate gene expression by phosphorylating transcription factors.[6] The prototypical JNK substrate is c-Jun, a component of the Activator Protein-1 (AP-1) transcription factor complex.[4] Phosphorylation of c-Jun on serines 63 and 73 within its N-terminal transactivation domain dramatically enhances its ability to drive the expression of AP-1 target genes, which are involved in cell proliferation, survival, and apoptosis. Other nuclear targets of JNK include ATF2, p53, and Elk-1, further expanding the repertoire of JNK-regulated gene expression.[7]

Cytoplasmic and Mitochondrial Targets: The Apoptosis Connection

JNK plays a crucial, multifaceted role in the induction of apoptosis, primarily through the intrinsic (mitochondrial) pathway. Activated JNK can influence the activity of Bcl-2 family proteins, which are central regulators of mitochondrial integrity and cell death.

JNK can promote apoptosis through several mechanisms:

-

Activation of Pro-Apoptotic BH3-only Proteins: JNK can phosphorylate and activate pro-apoptotic proteins like Bim and Bmf, causing them to be released from inhibitory complexes. These activated proteins then antagonize the function of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[18]

-

Inhibition of Anti-Apoptotic Proteins: JNK can directly phosphorylate and inactivate anti-apoptotic proteins such as Bcl-2, tipping the cellular balance toward cell death.[18][19]

-

Modulation of Bax and Bad: JNK can phosphorylate proteins like 14-3-3, causing the release of sequestered pro-apoptotic proteins like Bad and Bax, which can then translocate to the mitochondria to promote the release of cytochrome c.[18][19]

The release of cytochrome c from the mitochondria into the cytosol is a key event in apoptosis, leading to the formation of the apoptosome and the activation of executioner caspases, which dismantle the cell.

Quantitative Analysis of the JNK Pathway

For drug development professionals, understanding the quantitative aspects of JNK signaling is crucial for identifying and validating therapeutic targets. This includes the potency of small molecule inhibitors and the differential expression or activation of JNK isoforms in disease states.

JNK Inhibitor Potency

A number of small molecule inhibitors targeting the JNK pathway have been developed. Most are ATP-competitive and target the kinase domain of JNKs. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target(s) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |

| SP600125 | Pan-JNK | 40[1][6][20] | 40[1][6][20] | 90[1][6][20] | Reversible, ATP-competitive. Also inhibits other kinases at higher concentrations.[6] |

| AS601245 | Pan-JNK | 150[15][21] | 220[15][21] | 70[15][21] | Selective, ATP-competitive, and orally active.[15][21] |

| Tanzisertib (CC-930) | Pan-JNK | 61[7][8] | 7[7][8] | 6[7][8] | Orally active pan-JNK inhibitor.[7] |

| JNK-IN-8 | Pan-JNK | 4.7[8] | 18.7[8] | 1[8] | Potent, covalent inhibitor.[5] |

| CEP-1347 | MLKs | - | - | - | Indirectly inhibits JNK by targeting upstream MLK1/2/3 (IC50 range: 23-82 nM).[19][22][23] |

| D-JNKI-1 | Pan-JNK | - | - | - | A cell-permeable peptide inhibitor that blocks the interaction of JNK with its substrates.[9][24][25] |

Table 1: Potency of selected small molecule and peptide inhibitors of the JNK signaling pathway. IC50 values are derived from in vitro cell-free kinase assays.

JNK Expression and Activation in Disease

The expression and activation levels of JNK isoforms are often altered in disease states, providing a rationale for targeted therapies.

| Disease | JNK Isoform(s) | Change in Expression / Activation | Tissue/Model |

| Hepatocellular Carcinoma (HCC) | JNK1 | Constitutively active in >50% of patient samples.[26] | Human Tumor Tissue |

| Hepatocellular Carcinoma (HCC) | JNK1, JNK2, JNK3 | mRNA and protein expression levels are altered in drug-resistant cell lines.[27] | HCC Cell Lines |

| Alzheimer's Disease | JNK3, pJNK | JNK3 expression increased by ~59%; pJNK expression increased by ~182%.[28][29] | Human Frontal Cortex |

| Squamous Cell Carcinoma (SCC) | JNK2 | Increased phosphorylation compared to normal skin.[30] | Human Tissues & Cell Lines |

| Experimental Autoimmune Neuritis | pJNK1, pJNK2 | Significant increase in phosphorylation post-immunization.[31] | Rat Sciatic Nerve |

Table 2: Examples of quantitative changes in JNK expression and phosphorylation (pJNK) in various disease models.

Experimental Methodologies